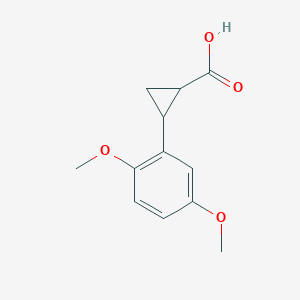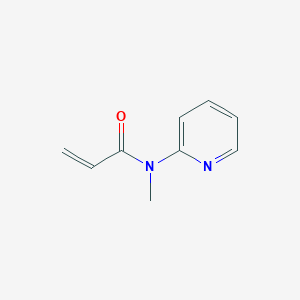
N-methyl-N-(2-pyridyl)acrylamide
Overview
Description
N-methyl-N-(2-pyridyl)acrylamide is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is also known by its IUPAC name, N-methyl-N-(pyridin-2-yl)acrylamide .
Molecular Structure Analysis
The molecular structure of N-methyl-N-(2-pyridyl)acrylamide consists of a pyridine ring attached to an acrylamide group . The presence of the nitrogen atom in the pyridine ring and the amide group in the acrylamide contributes to the compound’s reactivity .Chemical Reactions Analysis
N-methyl-N-(2-pyridyl)acrylamide, like other acrylamides, can participate in various chemical reactions. For instance, it can undergo heat-induced reactions with reducing sugars, leading to the formation of Maillard reaction products . Additionally, it can act as a monomer in polymerization reactions to form polyacrylamide-based hydrogels .Scientific Research Applications
Polymerization and Material Science
N-methyl-N-(2-pyridyl)acrylamide (MPyAAm) has notable applications in the field of polymerization and material science. For instance, the controlled radical polymerization of MPyAAm can be influenced by the conformation of the monomer, which is affected by protonation. This process, conducted in dichloromethane at low temperatures with trifluoroacetic acid, allows control over the stereospecificity of the polymerization, resulting in polymers with varying dyad contents. This technique highlights the potential of MPyAAm in creating polymers with specific structural characteristics (Hirano, Morikami, & Ute, 2011).
Bioengineering and Cell Detachment
Poly(N-isopropyl acrylamide), closely related to N-methyl-N-(2-pyridyl)acrylamide, is widely utilized in bioengineering applications. Particularly, it has been employed for the nondestructive release of biological cells and proteins from substrates. Its uses range from studying the extracellular matrix, cell sheet engineering, forming tumor-like spheroids, and manipulating individual cells. This application signifies the role of such polymers in advanced biological and medical research (Cooperstein & Canavan, 2010).
Chemical Synthesis and Hydrolysis
In the field of chemical synthesis, amide hydrolysis of compounds like N-(6-methyl-2-pyridyl)acrylamide, which shares structural similarities with MPyAAm, has been observed to occur without acid or base assistance. This reaction results in the formation of aminopyridinium carboxylate salts and involves hydrogen bonding with lattice water to form new polymeric chains. Such reactions are pivotal in understanding and harnessing the chemical properties of acrylamide derivatives (Ghosh, Sen, & Fröhlich, 2007).
Catalysis and Surface Modification
Poly(N-hydroxy methyl acrylamide)-grafted surfaces demonstrate significant potential in catalysis. These surfaces, prepared by surface-initiated atom transfer radical polymerization, can be used to catalyze coupling reactions efficiently. This application highlights the versatility of acrylamide derivatives in modifying surface properties for specific catalytic activities (Fu et al., 2013).
Safety and Hazards
The safety data sheet for similar compounds, such as acrylamide, indicates that they are potentially hazardous . They may cause skin irritation, serious eye irritation, and may have genetic and reproductive toxicity . It is recommended to handle these compounds with appropriate personal protective equipment and to avoid ingestion and inhalation .
Future Directions
The use of N-methyl-N-(2-pyridyl)acrylamide and similar compounds in the synthesis of temperature-responsive and multi-responsive grafted polymer brushes presents exciting future directions . These materials can change their physico-chemical properties in relatively small temperature intervals, opening numerous opportunities for the fabrication of “smart” or responsive surfaces .
properties
IUPAC Name |
N-methyl-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUGAECRGABRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridyl)acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



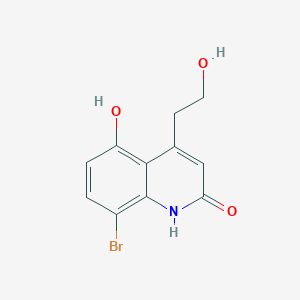
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B3214925.png)
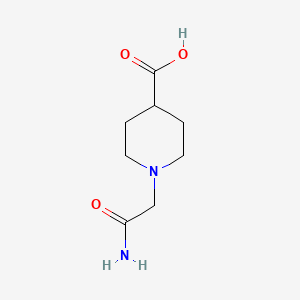
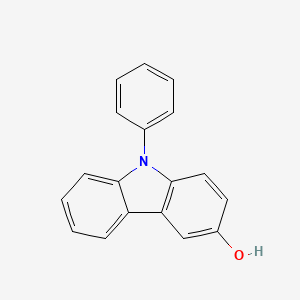
![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)
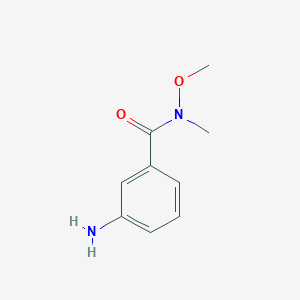
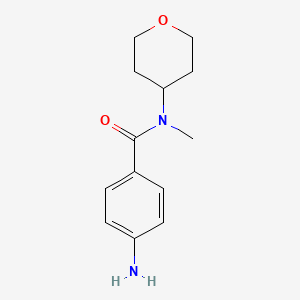
amine](/img/structure/B3214972.png)
![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)
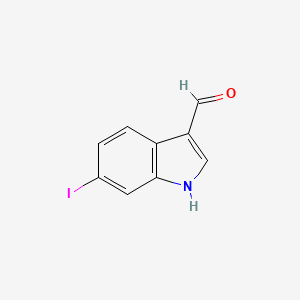
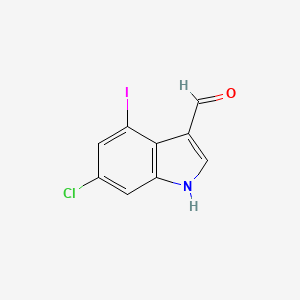
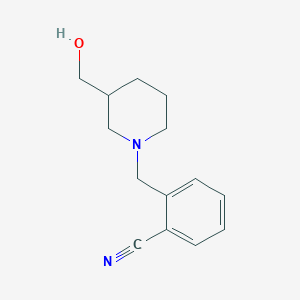
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethanol](/img/structure/B3215005.png)
